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Introduction
SGC-CBP30 is a potent and selective small molecule inhibitor that targets the bromodomains

of the closely related transcriptional coactivators, CREB-binding protein (CBP) and p300

(EP300).[1][2] Unlike inhibitors that target the catalytic histone acetyltransferase (HAT) domain,

SGC-CBP30 specifically prevents these proteins from acting as "readers" of acetylated lysine

residues on histones and other proteins.[3] This mechanism disrupts the recruitment of

transcriptional machinery to chromatin, thereby modulating the expression of specific genes.[3]

[4]

In the context of immunology, particularly T-cell biology, the CBP/p300 coactivators are crucial

for orchestrating the gene expression programs that define the differentiation and function of

various T-helper (Th) subsets.[5] SGC-CBP30 has emerged as a critical chemical probe for

dissecting these pathways, with significant findings related to the suppression of pro-

inflammatory Th17 cell responses, making it a valuable tool for studying autoimmune diseases

and inflammation.[2][6]

Mechanism of Action
CBP and p300 are essential coactivators that link transcription factors to the basal transcription

machinery. Their bromodomains recognize and bind to acetylated lysine residues on histone

tails, a key step in facilitating chromatin accessibility and subsequent gene transcription.[1][5]
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SGC-CBP30 functions as a competitive inhibitor at the acetyl-lysine binding pocket within the

CBP/p300 bromodomain.[3] By occupying this site, it prevents CBP/p300 from docking onto

acetylated chromatin, thereby inhibiting the assembly of active transcription complexes at

specific gene loci, such as the promoters and enhancers of key cytokines.[3][6] This leads to a

highly specific, yet potent, modulation of gene expression programs controlled by CBP/p300,

with a more restricted transcriptional impact compared to broader epigenetic inhibitors like the

pan-BET inhibitor, JQ1.[2][7]
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SGC-CBP30 competitively inhibits the CBP/p300 bromodomain, preventing chromatin binding.
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Application in T-Cell Differentiation
The differentiation of naive CD4+ T cells into distinct effector lineages, such as Th1, Th2, and

Th17, or into regulatory T cells (Tregs), is governed by specific cytokines and transcription

factors.[8][9] The Th17 lineage, characterized by the production of IL-17A, is critical for host

defense but is also a major driver of pathology in numerous autoimmune diseases.[10]

Studies have shown that the transcriptional coactivator p300 is a key facilitator of Th17

differentiation, binding directly to the Il17a gene promoter.[2] SGC-CBP30 has been

demonstrated to potently suppress human Th17 responses.[2][6] By inhibiting the CBP/p300

bromodomain, SGC-CBP30 reduces the secretion of IL-17A and other pro-inflammatory

cytokines from Th17 cells, including those from patients with ankylosing spondylitis and

psoriatic arthritis.[2][6] This makes SGC-CBP30 an invaluable tool for investigating Th17-

mediated diseases and exploring CBP/p300 bromodomain inhibition as a therapeutic strategy.

[6]

SGC-CBP30 inhibits CBP/p300, a coactivator required for Th17 differentiation.

Quantitative Data
Table 1: Inhibitor Potency (IC₅₀)

Target Bromodomain IC₅₀ Value (nM) Reference(s)

CREBBP (CBP) 21 - 69 [1]

EP300 (p300) 38 [1][3][4]

Table 2: Recommended Concentrations for In Vitro
Assays
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Assay Type
Recommended
Concentration
Range

Notes Reference(s)

General Cell-Based

Assays
0.1 - 10 µM

Optimal concentration

should be determined

empirically.

[3][6]

Th17 Cytokine

Inhibition
1 nM - 10 µM

Dose-dependent

inhibition of IL-17A

observed.

[6]

Multiple Myeloma Cell

Lines
~2.5 µM

Used for gene

expression and cell

cycle analysis.

[11]

Cellular

Reprogramming
0.5 µM

Found to be a potent

concentration for

enhancing

reprogramming.

[12]

Experimental Protocols
Protocol 1: Preparation of SGC-CBP30 Stock Solution

Reconstitution: SGC-CBP30 is supplied as a crystalline solid.[1] To prepare a 10 mM stock

solution, reconstitute 1 mg of the compound (MW: 509 g/mol ) in 196 µL of high-purity

DMSO.[1]

Solubility: SGC-CBP30 is soluble in DMSO up to at least 19 mM.[1]

Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-

thaw cycles. Protect from direct light.[1][3]

Working Dilution: For cell culture experiments, dilute the stock solution into the culture

medium immediately before use. Ensure the final DMSO concentration does not exceed

0.1% to prevent cellular toxicity.[1]
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Protocol 2: In Vitro Th17 Differentiation and SGC-CBP30
Treatment
This protocol is adapted from methodologies used in studies of human T-cell differentiation.[2]

[8]

Isolation of Naive CD4+ T Cells:

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density

gradient centrifugation (e.g., Ficoll-Paque).

Enrich for naive CD4+ T cells (CD4+CD45RA+) using a negative selection magnetic bead-

based kit, following the manufacturer's instructions. Purity should be >90%.[2]

Cell Culture and Th17 Polarization:

Plate the naive CD4+ T cells in a 96-well plate at a density of 5 x 10⁴ cells per well in

complete RPMI-1640 medium.[2]

Activate the T cells with plate-bound anti-CD3 (e.g., 1-5 µg/mL) and soluble anti-CD28

(e.g., 1-2 µg/mL).

To drive Th17 differentiation, add the following polarizing cytokines and antibodies to the

culture:

TGF-β (e.g., 1-5 ng/mL)

IL-6 (e.g., 10-25 ng/mL)

IL-1β (e.g., 10-20 ng/mL)

IL-23 (e.g., 10-20 ng/mL)

Anti-IFN-γ neutralizing antibody (e.g., 1-2 µg/mL)

Anti-IL-4 neutralizing antibody (e.g., 1-2 µg/mL)

Treatment with SGC-CBP30:
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Add SGC-CBP30 to the cultures at the desired final concentrations (e.g., a dose-response

from 1 nM to 10 µM).

Include a DMSO vehicle control group with the same final DMSO concentration as the

highest SGC-CBP30 dose.

Incubation:

Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.

Analysis:

After incubation, collect the cell culture supernatants for cytokine analysis (Protocol 3).

Cells can be harvested for flow cytometry to analyze intracellular cytokine expression

(e.g., IL-17A) or for RNA/protein extraction.

Protocol 3: Analysis of Cytokine Secretion
Supernatant Collection: Centrifuge the 96-well plates from Protocol 2 and carefully collect

the supernatants. Store at -80°C until analysis.

ELISA: Use a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit for IL-17A to

quantify its concentration in the supernatants, following the manufacturer's protocol.

Multiplex Assay (Luminex): For simultaneous quantification of multiple cytokines (e.g., IL-

17A, IL-17F, IFN-γ, TNF-α), use a multiplex bead-based immunoassay platform.[2] This

provides a broader profile of the inhibitor's effect on the T-cell secretome.
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Workflow for studying the effect of SGC-CBP30 on T-cell differentiation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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